molecular formula C10H12ClF2NO2 B13106577 (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride

(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride

Cat. No.: B13106577
M. Wt: 251.66 g/mol
InChI Key: YALIIHYRQWVATA-FVGYRXGTSA-N
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Description

(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a butanoic acid backbone, and a difluorophenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the difluorophenyl group through a series of coupling reactions. The final step usually involves deprotection and purification to obtain the desired hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid
  • 4-Fluorophenylboronic acid

Uniqueness

Compared to similar compounds, (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12ClF2NO2

Molecular Weight

251.66 g/mol

IUPAC Name

(3S)-3-amino-4-(3,5-difluorophenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO2.ClH/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15;/h1-2,4,9H,3,5,13H2,(H,14,15);1H/t9-;/m0./s1

InChI Key

YALIIHYRQWVATA-FVGYRXGTSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)C[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(CC(=O)O)N.Cl

Origin of Product

United States

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